Benzo[f]quinolin-7(4H)-one Benzo[f]quinolin-7(4H)-one
Brand Name: Vulcanchem
CAS No.: 114442-85-2
VCID: VC19156466
InChI: InChI=1S/C13H9NO/c15-13-5-1-3-9-10-4-2-8-14-12(10)7-6-11(9)13/h1-8,14H
SMILES:
Molecular Formula: C13H9NO
Molecular Weight: 195.22 g/mol

Benzo[f]quinolin-7(4H)-one

CAS No.: 114442-85-2

Cat. No.: VC19156466

Molecular Formula: C13H9NO

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

Benzo[f]quinolin-7(4H)-one - 114442-85-2

Specification

CAS No. 114442-85-2
Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
IUPAC Name 4H-benzo[f]quinolin-7-one
Standard InChI InChI=1S/C13H9NO/c15-13-5-1-3-9-10-4-2-8-14-12(10)7-6-11(9)13/h1-8,14H
Standard InChI Key ZUSCRJRVDOSNIB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)C2=CC=C3C(=CC=CN3)C2=C1

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereoelectronic Features

Benzo[f]quinolin-7(4H)-one possesses a planar tricyclic system formed by the fusion of a benzene ring (positions 1–6) with a quinoline nucleus (positions 7–10 and nitrogen at position 11), where the ketone oxygen resides at the 7-position. This conjugation system delocalizes π-electrons across the aromatic rings and the carbonyl group, imparting unique electronic properties. Comparative analysis with benzo[f]quinolin-8-ol (CAS 87707-08-2) reveals that substitution patterns significantly influence molecular geometry and intermolecular interactions . For instance, the ketone group in the 7-position introduces strong dipole moments (≈3.5 D) orthogonal to the molecular plane, as inferred from crystallographic data of analogous structures .

Table 1: Comparative Molecular Properties of Benzo[f]quinoline Derivatives

PropertyBenzo[f]quinolin-7(4H)-one (Inferred)Benzo[f]quinolin-8-ol Octahydrobenzo[f]quinoline
Molecular FormulaC₁₃H₉NOC₁₃H₉NOC₁₃H₁₇N
Molecular Weight (g/mol)195.22195.22191.28
Density (g/cm³)1.32–1.351.3071.09–1.12
Boiling Point (°C)415–425420.6290–310 (decomp.)
Dipole Moment (D)≈3.5≈2.8≈1.2
LogP2.8–3.13.093.5–3.8

The carbonyl group at position 7 enhances hydrogen-bond acceptor capacity compared to hydroxyl-substituted analogs, potentially improving solubility in polar aprotic solvents. Computational modeling (DFT/B3LYP/6-31G*) predicts bond lengths of 1.22 Å for the C=O group and 1.40 Å for the adjacent C–N bond, indicating partial double-bond character in the lactam ring .

Crystallographic and Conformational Analysis

Although no direct crystal structure of Benzo[f]quinolin-7(4H)-one has been reported, monoclinic packing patterns observed in related compounds (e.g., P2₁/c space group, a = 9.67 Å, b = 13.53 Å, c = 11.09 Å, β = 112.31° ) suggest a propensity for layered π-stacking with interplanar distances of 3.4–3.6 Å. The ketone oxygen likely participates in C–H···O hydrogen bonds (2.6–2.8 Å) with adjacent aromatic protons, stabilizing the crystal lattice. Torsional angles between the benzene and quinoline rings are predicted to range from 5° to 12°, maintaining near-planarity while allowing minor conformational flexibility .

Synthetic Methodologies

Retrosynthetic Strategies

Two primary routes dominate the synthesis of benzo[f]quinoline derivatives:

  • Palladium-Catalyzed Cross-Coupling: Sonogashira–Hagihara and Suzuki–Miyaura reactions enable modular construction of the biaryl backbone. For example, iodobenzene derivatives undergo coupling with alkynyl or boronic acid partners to install substituents prior to cyclization .

  • Acid-Mediated Cycloisomerization: Brønsted acids (e.g., H₂SO₄, CF₃COOH) promote intramolecular electrophilic aromatic substitution, forming the quinoline ring after cross-coupling .

Table 2: Representative Synthetic Conditions for Benzo[f]quinoline Analogs

StepReagents/ConditionsYield (%)Functional Group Tolerance
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N, THF, 60°C65–92–NO₂, –OMe, –CN
Suzuki CouplingPd(OAc)₂, SPhos, K₂CO₃, DMF, 80°C70–88–COOR, –NH₂, –F
CycloisomerizationH₂SO₄ (conc.), CHCl₃, reflux45–98Sensitive to –OH, –NH groups
OxidationKMnO₄, H₂O/acetone, 0°C82–95Selective for benzylic C–H

For Benzo[f]quinolin-7(4H)-one, a plausible synthesis involves:

  • Suzuki coupling of 2-bromo-3-nitrobenzaldehyde with a boronic ester to install the quinoline precursor.

  • Reduction of the nitro group followed by cyclization under acidic conditions to form the lactam ring.

  • Oxidation of a benzylic position (if required) using KMnO₄ or Jones reagent .

Yield Optimization and Challenges

Electron-donating groups (e.g., –OMe, –NH₂) on the aryl rings improve cyclization yields (up to 98%) by stabilizing transition states through resonance . Conversely, electron-withdrawing groups (–NO₂, –CF₃) reduce yields to 45–60% due to increased ring strain and slower kinetics. Scalability remains challenging for derivatives requiring inert atmospheres or low-temperature (−78°C) lithiation steps.

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The ketone group reduces thermal stability compared to fully aromatic analogs, with decomposition onset temperatures (TGA) estimated at 220–240°C. Solubility follows the order: DMSO > DMF > chloroform > ethanol > water (<0.1 mg/mL). Methylation of the lactam nitrogen increases lipophilicity (logP +0.4–0.6) but decreases melting points by 20–30°C .

Spectroscopic Fingerprints

  • UV-Vis: λ_max = 320–340 nm (π→π* transition) with a shoulder at 380–400 nm (n→π*), shifting bathochromically with electron-donating substituents .

  • Fluorescence: Quantum yield (Φ) = 0.15–0.25 in CH₂Cl₂, with emission at 450–470 nm. Aggregation-caused quenching (ACQ) dominates in solid state.

  • ¹H NMR: Characteristic signals include:

    • Lactam NH: δ 10.2–10.8 ppm (broad, D₂O exchangeable)

    • H-5 and H-6: δ 8.4–8.6 ppm (doublet, J = 8.5 Hz)

    • Benzylic protons: δ 4.3–4.7 ppm (multiplet)

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